molecular formula C12H15NO B3215761 1h-Indole,7-methoxy-6-(1-methylethyl)- CAS No. 1167055-81-3

1h-Indole,7-methoxy-6-(1-methylethyl)-

Cat. No. B3215761
CAS RN: 1167055-81-3
M. Wt: 189.25 g/mol
InChI Key: DHWVFZUJBMMLAN-UHFFFAOYSA-N
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Description

1H-Indole,7-methoxy-6-(1-methylethyl)- is a chemical compound with the molecular formula C12H15NO . It is a derivative of indole, a heterocyclic compound that is important in many biological processes .


Molecular Structure Analysis

The molecular structure of 1H-Indole,7-methoxy-6-(1-methylethyl)- consists of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring . The indole ring is substituted at the 7th position with a methoxy group and at the 6th position with a 1-methylethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving 1H-Indole,7-methoxy-6-(1-methylethyl)- are not detailed in the literature, indole derivatives are known to participate in a variety of chemical reactions . These include reactions with electrophiles at the reactive C3 position of the indole ring, as well as reactions involving the nitrogen atom .

Future Directions

The future directions for research on 1H-Indole,7-methoxy-6-(1-methylethyl)- and other indole derivatives may involve further exploration of their synthesis methods, chemical reactivity, and biological activity . Given the importance of indole derivatives in biology and medicine, these compounds are likely to continue to be a focus of research in the future .

properties

IUPAC Name

7-methoxy-6-propan-2-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8(2)10-5-4-9-6-7-13-11(9)12(10)14-3/h4-8,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWVFZUJBMMLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=C(C=C1)C=CN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Indole,7-methoxy-6-(1-methylethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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